(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile
Description
Properties
Molecular Formula |
C9H8Cl2N2 |
|---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,4-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8Cl2N2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChI Key |
DBISZULIWLXZJR-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC#N)N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 3,4-Dichlorophenylacetonitrile : This compound serves as the key phenyl-substituted nitrile precursor.
- Aldehydes or glyoxylic acid derivatives : Used to introduce the adjacent carbonyl or carboxyl functionality for subsequent transformations.
- Aminating agents : To introduce the amino group stereoselectively.
Representative Synthetic Route
A representative synthesis involves the following steps:
| Step | Description | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Reaction of 3,4-dichlorophenylacetonitrile with glyoxylic acid or a suitable aldehyde derivative | In presence of base (e.g., potassium carbonate), solvent such as methanol or DMSO, temperature controlled (0–20 °C) | Formation of 3-(3,4-dichlorophenyl)-3-cyanoacrylic acid intermediate |
| 2 | Reduction of the cyanoacrylic acid intermediate using a hydride reducing agent (e.g., sodium borohydride or sodium cyanoborohydride) | Temperature around 50–60 °C, stirring for 1.5–3 hours | Conversion to 3-(3,4-dichlorophenyl)-3-cyanopropanoic acid with yields up to 90%, purity >95% (HPLC) |
| 3 | Amination step: Treatment of the reduced intermediate with ammonia or ammonium salts in presence of metal catalysts (e.g., Raney nickel) | Controlled temperature (10–20 °C), acidic or neutral pH | Formation of this compound with stereochemical control |
Solvents and Reagents
- Solvents : Methanol, ethanol, DMSO, toluene, dichloromethane, tetrahydrofuran, and mixtures thereof are commonly used depending on the step.
- Bases : Potassium carbonate, sodium carbonate, or potassium hydroxide are employed to facilitate condensation and neutralization.
- Reducing agents : Sodium borohydride and its derivatives are preferred for selective reduction.
- Catalysts : Metal catalysts such as Raney nickel or palladium on carbon are used for hydrogenation and amination steps.
Reaction Conditions and Optimization
- Temperature control is critical, with condensation reactions performed at low temperatures (0–20 °C) to prevent side reactions.
- Reduction steps are typically carried out at moderate temperatures (50–60 °C) to balance reaction rate and selectivity.
- Reaction times vary from 1.5 to 6 hours depending on the step and scale.
- Purification involves aqueous workup, precipitation, filtration, washing, and drying to achieve high purity.
Comparative Data on Preparation Efficiency
| Parameter | Literature Method (Prior Art) | Improved Method (Recent Patents) |
|---|---|---|
| Reaction Time | 18–23 hours total | 3–6 hours total |
| Yield | 70–80% | Up to 90% |
| Purity (HPLC) | ~90% | >95% |
| Temperature Range | Broad, less controlled | Optimized 0–65 °C |
| Cost Efficiency | Higher due to longer reaction and purification | Reduced due to shorter reaction and simpler workup |
Research Findings and Notes
- Recent patent literature highlights improved processes for related compounds (e.g., baclofen analogs) that can be adapted for 3,4-dichlorophenyl derivatives, focusing on better yields and purity with shorter reaction times by optimizing solvent choice, base, and reducing agent.
- Stereochemical control is achieved by careful selection of reaction conditions and catalysts, ensuring the (3S) configuration predominates.
- The use of sodium borohydride and its variants as reducing agents is favored for their selectivity and mild reaction conditions.
- The final amino nitrile product is isolated by acid-base extraction and precipitation, ensuring removal of impurities and by-products.
- Analytical techniques such as HPLC confirm the high purity (>95%) of the final compound, which is critical for its use in further synthetic or medicinal applications.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 3,4-Dichlorophenylacetonitrile + glyoxylic acid + K2CO3, MeOH, rt | Formation of cyanoacrylic acid intermediate | Intermediate formed with high selectivity |
| 2 | Sodium borohydride reduction, 50–60 °C, 3 h | Reduction to cyanopropanoic acid | High yield (~90%), purity >95% |
| 3 | Metal catalyst (Raney Ni), ammonia, 10–20 °C | Amination to amino nitrile | This compound obtained |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2.1. Therapeutic Potential
Recent studies have indicated that (3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile may exhibit significant biological activities, including:
- Antitumor Activity : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural features may enhance its interaction with specific molecular targets involved in tumor progression.
- Neuroprotective Effects : Research has indicated potential neurotropic effects, suggesting that it could be beneficial in treating neurodegenerative diseases by promoting neurite outgrowth and neuronal survival .
2.2. Mechanistic Studies
Understanding the mechanism of action is crucial for assessing the therapeutic potential of this compound. Studies focusing on its binding affinity to various receptors and enzymes are essential to elucidate its biological pathways. This compound's interactions with molecular targets can provide insights into its pharmacological effects and help identify potential side effects or toxicity profiles .
Synthetic Utility in Organic Chemistry
This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations allows chemists to explore new synthetic routes for producing pharmaceuticals and agrochemicals.
Table 1: Comparison of Structural Analogues
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile | Different dichloro substitution | Variations in reactivity and biological activity |
| (3S)-3-Amino-3-phenylpropanenitrile | Lacks dichloro substitution | Different reactivity profile |
| (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile | Similar structure but different substitution | Variations in biological activity |
This table illustrates how structural variations can influence the properties and applications of related compounds.
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
- A study published in DrugBank highlighted its potential as a lead compound for developing new therapeutic agents targeting specific diseases .
- Research conducted by Takahashi et al. examined the compound's role in inhibiting lipid peroxidation, showcasing its antioxidant properties which could be beneficial in various clinical settings .
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 3,4-dichlorophenyl group consistently elevates LogP (>5 in indazole derivatives), reducing water solubility . Fluorine or methoxy substitutions (e.g., 4-chloro-2-fluorophenyl or 2-fluoro-5-methoxyphenyl) may mitigate this but could alter target binding .
- Stereochemical Impact : The (3S) configuration in propanenitrile derivatives may influence enantioselective interactions, though pharmacological data for the target compound remains unreported.
Pharmacological and Metabolic Profiles
- Indatraline : Shares the 3,4-dichlorophenyl group and demonstrates cocaine-like effects with higher potency and prolonged action. Its metabolism involves aromatic hydroxylation and glucuronidation, with chlorine atoms aiding metabolite detection via isotopic patterns .
- Target Compound : While metabolic data are unavailable, the dichlorophenyl group likely predisposes it to phase I hydroxylation, similar to indatraline. The nitrile group may introduce alternative pathways (e.g., hydrolysis to carboxylic acids).
Physicochemical Properties and Solubility Challenges
A comparative analysis of solubility-related parameters:
Implications :
- The 3,4-dichlorophenyl group’s hydrophobicity necessitates formulation strategies (e.g., salt formation, prodrugs) for drug development.
- Fluorine and methoxy substitutions improve solubility but may reduce target affinity or metabolic stability .
Biological Activity
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 215.08 g/mol. Its structure consists of an amino group and a nitrile group attached to a propanene backbone, along with a 3,4-dichlorophenyl substituent that influences its reactivity and biological properties.
Biological Activity
Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. Compounds with similar structures have been shown to inhibit tumor necrosis factor (TNF), indicating potential applications in treating conditions such as cachexia and endotoxic shock .
The biological effects of this compound are hypothesized to arise from its interactions with specific molecular targets, including enzymes and receptors involved in inflammatory processes or cancer pathways. The presence of the dichlorophenyl group is believed to enhance its binding affinity and specificity towards these targets.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate amine under controlled conditions. The process may include:
- Reagents : Commonly used reagents include catalysts to facilitate the reaction.
- Conditions : The reaction is conducted under specific temperature and pressure conditions to achieve the desired stereochemistry.
Synthetic Route Example
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Reaction of 3,4-dichlorobenzaldehyde with amine | Catalyst, controlled temperature |
| 2 | Purification through crystallization or chromatography | Optimized for yield |
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally similar to this compound:
- Anti-inflammatory Activity : Research indicates that related compounds can inhibit TNF production in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Cytotoxicity Studies : In vitro studies have demonstrated moderate cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Anti-inflammatory | Inhibition of TNF production |
| Cytotoxicity | Moderate effects on cancer cell lines |
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for assessing its therapeutic potential. Preliminary research indicates that this compound may interact with enzymes or receptors involved in critical biological pathways. Further investigations are necessary to elucidate these interactions and their implications for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
